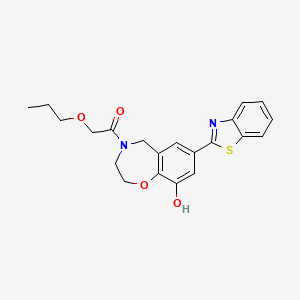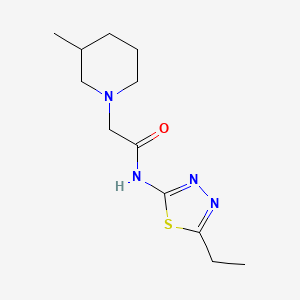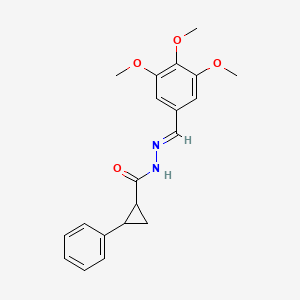
2-(1H-benzimidazol-2-yl)-3-(2-propoxy-1-naphthyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-benzimidazol-2-yl)-3-(2-propoxy-1-naphthyl)acrylonitrile, also known as BPN, is a chemical compound that has been extensively researched for its potential use in various scientific applications. BPN is a member of the acrylonitrile family of chemicals and has been found to have a wide range of biochemical and physiological effects.
作用機序
The mechanism of action of 2-(1H-benzimidazol-2-yl)-3-(2-propoxy-1-naphthyl)acrylonitrile is not yet fully understood. However, it has been proposed that this compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. In addition to its potential anti-cancer properties, this compound has also been found to have anti-inflammatory and antioxidant effects. This compound has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of using 2-(1H-benzimidazol-2-yl)-3-(2-propoxy-1-naphthyl)acrylonitrile in lab experiments is its relatively low toxicity. This compound has been found to have low cytotoxicity in vitro, making it a safe compound to use in cell-based assays. However, one limitation of using this compound in lab experiments is its poor solubility in aqueous solutions, which can make it difficult to work with.
将来の方向性
There are many potential future directions for research on 2-(1H-benzimidazol-2-yl)-3-(2-propoxy-1-naphthyl)acrylonitrile. One area of research that holds promise is the development of new cancer therapies based on the anti-cancer properties of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify other potential applications for this compound in the fields of neuroscience and immunology.
合成法
The synthesis of 2-(1H-benzimidazol-2-yl)-3-(2-propoxy-1-naphthyl)acrylonitrile involves the reaction of 2-(1H-benzimidazol-2-yl)acetonitrile with 2-propoxy-1-naphthaldehyde in the presence of a base catalyst. This reaction results in the formation of this compound as a yellow crystalline solid.
科学的研究の応用
2-(1H-benzimidazol-2-yl)-3-(2-propoxy-1-naphthyl)acrylonitrile has been extensively studied for its potential use in various scientific applications. One of the most promising applications of this compound is in the field of cancer research. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies.
特性
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-(2-propoxynaphthalen-1-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O/c1-2-13-27-22-12-11-16-7-3-4-8-18(16)19(22)14-17(15-24)23-25-20-9-5-6-10-21(20)26-23/h3-12,14H,2,13H2,1H3,(H,25,26)/b17-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVGJMJWLBSZKSK-VKAVYKQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C2=CC=CC=C2C=C1)C=C(C#N)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C2=CC=CC=C2C=C1)/C=C(/C#N)\C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(2-{3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-4,6-dimethyl-2-pyrimidinamine](/img/structure/B5341438.png)
![4-[(benzylsulfonyl)methyl]-N-cyclopentylbenzamide](/img/structure/B5341445.png)
![N-(tert-butyl)-2-[4-methyl-6-(morpholin-4-ylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetamide](/img/structure/B5341452.png)
![2-[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-N-ethylpropanamide](/img/structure/B5341458.png)
![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-{4-[2-(4-methoxyphenyl)-2-oxoethoxy]phenyl}acrylonitrile](/img/structure/B5341460.png)


![2-ethoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5341476.png)
![4-chloro-3-(5-{[3-(2-methoxy-1-methyl-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5341477.png)


![2-(2-methoxy-6-{[(1-phenylethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B5341495.png)

![5-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5341508.png)